Product packaging for Methyl pentachlorophenyl butanedioate(Cat. No.:CAS No. 94625-87-3)

Methyl pentachlorophenyl butanedioate

Cat. No.: B14363241
CAS No.: 94625-87-3
M. Wt: 380.4 g/mol
InChI Key: XBEDCVIUJKRYNR-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Organic Chemistry and Ester Derivatives

Methyl pentachlorophenyl butanedioate is a member of the broad class of halogenated organic compounds, which are organic compounds containing one or more halogen atoms. researchgate.net The presence of five chlorine atoms on the phenyl ring places it in the category of polychlorinated aromatic compounds, a group known for high chemical stability. smolecule.com This high degree of chlorination significantly influences the molecule's reactivity and physical properties. smolecule.com

As an ester derivative, the compound contains an ester functional group, specifically a methyl ester of a dicarboxylic acid (butanedioic acid, also known as succinic acid). The synthesis of such chlorinated aromatic esters typically involves esterification reactions between an alcohol (in this case, pentachlorophenol) and a carboxylic acid or its derivative (like butanedioic acid). smolecule.com This linkage is central to its chemical behavior, including its susceptibility to hydrolysis under certain environmental conditions. smolecule.com The study of halogenated esters is crucial as these compounds are often used as intermediates in the synthesis of more complex molecules, including insecticides and herbicides. wikipedia.orggoogle.com

Strategic Importance and Research Niche of the Compound

The strategic importance of this compound stems primarily from its application in agriculture as a pesticide and herbicide. smolecule.com Its molecular structure, combining a highly chlorinated aromatic component with an ester group, confers a level of chemical stability and biological activity effective against various pests. smolecule.com The pentachlorophenyl moiety is a well-known biocidal agent, historically derived from pentachlorophenol (B1679276). nih.gov

The research niche for this compound is therefore centered on its function and fate as an agrochemical. Its uniqueness lies in the specific combination of high chlorination and the ester functionality, which together enhance its stability and pesticidal efficacy compared to related compounds. smolecule.com Research in this area focuses on understanding its mechanism of action, which involves the disruption of cellular processes in target organisms, and its environmental impact. smolecule.com

Overview of Current Research Trajectories and Emerging Questions

Current research on this compound and similar compounds is heavily focused on its environmental science aspects. Key research trajectories include:

Environmental Fate and Degradation: Investigating how the compound behaves in soil and water systems is a primary concern. Studies explore its degradation pathways, including hydrolysis of the ester bond and photolytic reactions under UV light, which can break it down into other chlorinated substances. smolecule.com Understanding the persistence of the parent compound and its metabolites is crucial for environmental risk assessment. smolecule.com

Toxicity and Ecological Impact: A significant area of research involves assessing its toxicity to non-target organisms, such as aquatic life and soil microorganisms. smolecule.com The potential for endocrine-disrupting properties, a known concern for chlorinated phenolic compounds, is also a subject of investigation. smolecule.com

Bioremediation: Given the persistence of halogenated organic compounds, research into microbial or enzymatic degradation is an emerging field. Studies on the enzymatic cleavage of similar aromatic esters suggest potential pathways for the biodegradation of this compound, which could lead to strategies for environmental cleanup. smolecule.com

Analytical Methods: The development of sensitive and accurate analytical techniques is essential for monitoring its presence in environmental samples. Methods like gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) are employed for the quantitative analysis of pesticide residues, including related chlorinated compounds. nih.gov

Emerging questions in the field revolve around the synergistic effects of this compound when present with other agrochemicals and the long-term ecological consequences of its metabolites, which may also be persistent and bioactive. smolecule.com

Chemical and Physical Properties

PropertyValue
Compound Name This compound
CAS Number 94625-87-3
Class Chlorinated Aromatic Compound / Ester
Primary Application Pesticide, Herbicide smolecule.com
Chemical Stability High due to chlorination smolecule.com

Synthetic Overview

Synthesis AspectDetails
Starting Materials Pentachlorophenol, Butanedioic acid (or its derivatives like dimethyl succinate) smolecule.com
Reaction Type Esterification smolecule.com
Catalysts Acid catalysts such as sulfuric acid or p-toluenesulfonic acid smolecule.com
Typical Yields 65-72% (via acid-catalyzed reaction with dimethyl succinate) smolecule.com
Purification Methods Recrystallization or chromatography smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7Cl5O4 B14363241 Methyl pentachlorophenyl butanedioate CAS No. 94625-87-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94625-87-3

Molecular Formula

C11H7Cl5O4

Molecular Weight

380.4 g/mol

IUPAC Name

1-O-methyl 4-O-(2,3,4,5,6-pentachlorophenyl) butanedioate

InChI

InChI=1S/C11H7Cl5O4/c1-19-4(17)2-3-5(18)20-11-9(15)7(13)6(12)8(14)10(11)16/h2-3H2,1H3

InChI Key

XBEDCVIUJKRYNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl Pentachlorophenyl Butanedioate

Elucidation of Classical Esterification Pathways (e.g., from pentachlorophenol)

The most conventional and widely documented method for synthesizing Methyl pentachlorophenyl butanedioate is through the direct esterification of pentachlorophenol (B1679276) with a derivative of butanedioic acid. This reaction typically falls under the category of Fischer-Speier esterification, where a carboxylic acid or its derivative reacts with an alcohol in the presence of an acid catalyst.

In a typical procedure, pentachlorophenol is reacted with either butanedioic acid monomethyl ester or succinic anhydride (B1165640) in the presence of a strong acid catalyst. The most commonly employed catalysts for this transformation are sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The reaction is generally carried out under reflux conditions to drive the equilibrium towards the formation of the ester product by removing the water formed during the reaction.

The reaction mechanism involves the protonation of the carbonyl oxygen of the butanedioic acid derivative by the acid catalyst, which increases its electrophilicity. The lone pair of electrons on the oxygen atom of the hydroxyl group of pentachlorophenol then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the desired ester, this compound.

Reported yields for this classical approach typically range from 65% to 72%. nih.gov Purification of the final product is usually achieved through recrystallization from a suitable solvent system, such as ethanol-water, to remove unreacted starting materials and any by-products. nih.gov

ReactantsCatalystConditionsYield (%)Reference
Pentachlorophenol, Butanedioic acid monomethyl esterSulfuric AcidReflux65-72 nih.gov
Pentachlorophenol, Succinic anhydridep-Toluenesulfonic AcidReflux~70General Knowledge

Development of Novel and Efficient Synthetic Routes

While classical esterification remains a viable method, research into novel and more efficient synthetic routes for esters, which can be applied to this compound, is ongoing. These modern approaches aim to improve yields, reduce reaction times, and simplify purification processes.

Microwave-Assisted Synthesis: One promising technique is the use of microwave irradiation to accelerate the esterification reaction. Microwave energy directly heats the reactants and solvent, leading to a significant reduction in reaction time compared to conventional heating methods. This rapid heating can also lead to higher yields and cleaner reactions by minimizing the formation of side products. While specific studies on the microwave-assisted synthesis of this compound are not widely available, the general success of this method for a wide range of esterifications suggests its potential applicability.

Ionic Liquids as Catalysts and Solvents: Ionic liquids, which are salts that are liquid at or near room temperature, have emerged as versatile catalysts and solvents for a variety of organic reactions, including esterification. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to traditional volatile organic solvents and corrosive acid catalysts. Imidazolium-based ionic liquids, for instance, have been shown to effectively catalyze esterification reactions. Their use could potentially lead to a more environmentally friendly and efficient synthesis of this compound.

Green Chemistry Approaches and Sustainable Synthesis Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Enzymatic Synthesis: A key green chemistry approach applicable to the synthesis of this compound is the use of enzymes as catalysts. Lipases, in particular, are highly efficient and selective catalysts for esterification reactions. They operate under mild reaction conditions (temperature and pH), often in the absence of organic solvents, which significantly reduces the environmental footprint of the synthesis. The high selectivity of enzymes can also lead to purer products, simplifying downstream processing. The application of immobilized lipases further enhances the sustainability of the process, as the enzyme can be easily recovered and reused for multiple reaction cycles.

Solvent-Free Reactions: Another green strategy is the development of solvent-free reaction conditions. By eliminating the need for a solvent, this approach reduces waste and avoids the use of potentially toxic and flammable substances. For the synthesis of this compound, a solvent-free reaction could potentially be achieved by heating a mixture of the reactants with a solid-supported catalyst.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the industrial production of this compound, the optimization of reaction conditions is crucial to maximize yield, minimize costs, and ensure a scalable and robust process. longdom.org Key parameters that can be optimized include:

Catalyst Loading: The amount of acid catalyst used can significantly impact the reaction rate and yield. While a higher catalyst concentration can accelerate the reaction, it can also lead to unwanted side reactions and increase the cost of the process. Finding the optimal catalyst loading is therefore essential.

Reaction Temperature and Time: These two parameters are interconnected. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of by-products. A careful balance must be struck to achieve a high conversion to the desired product in a reasonable timeframe.

Reactant Stoichiometry: The molar ratio of pentachlorophenol to the butanedioic acid derivative can influence the equilibrium position of the reaction. Using an excess of one reactant can drive the reaction to completion, but this may not be economically viable if the reactant is expensive.

Water Removal: As esterification is a reversible reaction, the removal of water as it is formed can significantly increase the yield. quora.com This can be achieved through techniques such as azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of these different variables and their interactions on the reaction yield and purity.

ParameterEffect on YieldConsiderations for Scalability
Catalyst Concentration Increases rate, but can cause side reactionsCost, corrosion, and waste disposal
Temperature Increases rate, but can lead to by-productsEnergy consumption and reactor material
Reactant Ratio Can drive equilibrium to completionCost of raw materials
Water Removal Increases yield by shifting equilibriumEquipment and energy costs

Exploration of Stereoselective Synthesis for Potential Analogues

While this compound itself is an achiral molecule, the exploration of stereoselective synthesis becomes relevant when considering the preparation of its potential analogues with chiral centers. The butanedioate backbone offers opportunities for the introduction of stereocenters, which could lead to analogues with modified biological activities.

Use of Chiral Auxiliaries: One established method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent reaction to proceed with a specific stereochemical outcome. For the synthesis of chiral butanedioate derivatives, a chiral alcohol could be used to form a chiral ester. After a stereoselective reaction at the α- or β-position of the butanedioate moiety, the chiral auxiliary can be removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: A more modern and efficient approach is the use of asymmetric catalysis. Chiral catalysts, such as chiral metal complexes or organocatalysts, can be used to directly synthesize chiral molecules from prochiral starting materials with high enantioselectivity. For instance, the asymmetric hydrogenation or alkylation of a substituted maleic or fumaric acid derivative could provide access to chiral succinate (B1194679) derivatives that could then be used to synthesize chiral analogues of this compound.

The development of stereoselective routes to such analogues would open up new avenues for structure-activity relationship studies and the potential discovery of compounds with improved efficacy or selectivity.

Mechanistic Investigations of Chemical Reactivity and Transformations

Hydrolytic Degradation Mechanisms and Kinetics

The hydrolytic degradation of Methyl pentachlorophenyl butanedioate involves the cleavage of its ester bond by water. This process is a critical aspect of its environmental fate and persistence. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester group.

The kinetics of this degradation are significantly influenced by environmental factors, particularly pH and temperature. fiveable.me Like many esters, its hydrolysis can be catalyzed by both acid and base. Under neutral pH, the reaction is generally slow. However, the rate accelerates under acidic or, more notably, basic conditions. fiveable.me The degradation process can be understood through the following generalized steps:

Nucleophilic Attack: A water molecule attacks the carbonyl carbon of the ester. In basic conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile, is the attacking species, leading to a significantly faster reaction rate.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. uomustansiriyah.edu.iq

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the pentachlorophenolate (B1226921) anion, which is a relatively good leaving group due to the electron-withdrawing effects of the five chlorine atoms.

Proton Transfer: Subsequent proton transfer steps neutralize the products, yielding methanol (B129727) and pentachlorophenyl butanedioate, which can be further hydrolyzed to butanedioic acid (succinic acid) and pentachlorophenol (B1679276).

Table 1: Influence of pH on the Relative Rate of Hydrolysis

pH Condition Catalyst Relative Rate Constant (k_rel)
Acidic (pH < 7) H₃O⁺ Moderate
Neutral (pH = 7) H₂O Slow

Note: This table illustrates general trends in ester hydrolysis; specific values for this compound require empirical determination.

Nucleophilic Acyl Substitution Reactions at the Ester Linkage

The ester linkage in this compound is a primary site for chemical reactivity, readily undergoing nucleophilic acyl substitution. This class of reaction involves a nucleophile replacing the leaving group attached to the acyl (C=O) carbon. masterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination pathway. fiveable.me

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O π-bond, and in the process, a leaving group is expelled. uomustansiriyah.edu.iq

The reactivity in these substitutions is governed by two main factors: the strength of the attacking nucleophile and the stability of the leaving group. khanacademy.org In this compound, the pentachlorophenolate group is an effective leaving group due to the inductive electron-withdrawing effect of the five chlorine atoms, which stabilizes the resulting negative charge.

Common nucleophilic acyl substitution reactions include:

Saponification: Hydrolysis under basic conditions using a strong base like sodium hydroxide (NaOH) to yield sodium butanedioate and pentachlorophenol.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst to form a different ester. For example, reacting with ethanol (B145695) would yield Ethyl pentachlorophenyl butanedioate.

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine to produce an amide.

Table 2: Reactivity with Various Nucleophiles

Nucleophile Reagent Example Product Type
Hydroxide NaOH Carboxylate Salt
Alkoxide CH₃O⁻ New Ester (Transesterification)
Amine R-NH₂ Amide

Electrophilic Aromatic Substitution Reactions on the Pentachlorophenyl Moiety

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org However, the pentachlorophenyl ring in this compound is extremely deactivated towards this type of reaction.

The deactivation is caused by the powerful inductive electron-withdrawing effect of the five chlorine atoms. Halogens on an aromatic ring are deactivating because their electronegativity withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.org While halogens are typically ortho-, para-directing due to resonance, the cumulative effect of five chlorine atoms makes the ring exceptionally electron-poor.

Consequently, forcing this compound to undergo standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require extremely harsh conditions (e.g., high temperatures, strong Lewis acid catalysts). youtube.commasterorganicchemistry.com Even under such conditions, the reaction would be very slow and likely result in low yields or decomposition of the molecule. The ester group is also a deactivating group, further reducing the ring's reactivity. Therefore, for practical purposes, the pentachlorophenyl moiety is considered inert to typical electrophilic aromatic substitution.

Thermal Decomposition Pathways and Stability Profiling

The thermal stability of this compound is determined by the strength of its covalent bonds. When subjected to high temperatures, the compound will decompose through a series of bond-breaking events. Based on studies of similar aliphatic polyesters and esters, two primary decomposition mechanisms are likely: β-hydrogen bond scission and homolytic bond cleavage. mdpi.com

β-Hydrogen Bond Scission: This is often the dominant pathway for esters with available β-hydrogens. It involves a non-radical, concerted reaction mechanism where a hydrogen atom on the carbon β to the ester's carbonyl group is transferred to the carbonyl oxygen, leading to the cleavage of the C-O bond and the formation of an alkene and a carboxylic acid. In the case of the butanedioate portion, this could lead to the formation of unsaturated derivatives.

Homolytic Cleavage: At higher temperatures, covalent bonds can break homolytically, where each fragment retains one of the bonding electrons, forming radicals. researchgate.net The weaker bonds in the molecule are most susceptible to this process. Potential cleavage points include the C-O ester bond and the C-Cl bonds on the aromatic ring. This pathway initiates a complex series of radical chain reactions, leading to a wide array of smaller, volatile products.

Thermogravimetric analysis (TGA) of related poly(alkylene succinate)s shows high thermal stability, with maximum decomposition temperatures often exceeding 400°C. mdpi.com The decomposition of this compound would likely occur in multiple stages, corresponding to the fragmentation of the butanedioate chain and the subsequent breakdown of the pentachlorophenyl ring. nih.gov

Table 3: Potential Thermal Decomposition Products

Decomposition Pathway Key Intermediates/Products Temperature Range
β-Hydrogen Scission Unsaturated esters, Carboxylic acids Lower Temperatures
Homolytic Cleavage Alkyl radicals, Acyl radicals, Pentachlorophenyl radical, Cl• Higher Temperatures

Radical Reactions and Photochemical Transformations of the Compound

The pentachlorophenyl group makes this compound susceptible to photochemical transformations, particularly under ultraviolet (UV) radiation. Chlorinated aromatic compounds are known to undergo photodechlorination, a process involving the cleavage of C-Cl bonds.

The mechanism for photochemical degradation typically involves the following steps:

Photoexcitation: The molecule absorbs a photon of UV light, promoting it to an excited electronic state.

Homolytic Cleavage: In the excited state, a carbon-chlorine bond, being relatively weak, can break homolytically to produce an aryl radical and a chlorine radical (Cl•).

Hydrogen Abstraction: The resulting aryl radical is highly reactive and can abstract a hydrogen atom from a solvent molecule (like water or hydrocarbons) or another organic molecule to form a less-chlorinated aromatic compound.

Radical Chain Reactions: The chlorine radical can initiate further reactions, such as abstracting hydrogen from other molecules, leading to a cascade of radical reactions.

Over time, this process can lead to the stepwise removal of chlorine atoms from the aromatic ring, producing tetrachlorophenyl, trichlorophenyl, and subsequently lower chlorinated intermediates. These reactions are a key pathway for the environmental degradation of polychlorinated aromatic compounds.

Derivatization Reactions for Functional Group Interconversion and Analogue Synthesis

The structure of this compound offers several sites for derivatization to synthesize analogues with modified properties. These reactions primarily target the ester functional groups.

Transesterification: As mentioned in section 3.2, reacting the compound with different alcohols (e.g., ethanol, propanol) under acidic or basic catalysis allows for the exchange of the methyl group for other alkyl groups, yielding a library of different esters. This is a common strategy for modifying the lipophilicity and other physicochemical properties of a molecule.

Aminolysis/Amidation: Reaction with a wide range of primary or secondary amines can convert the ester group into an amide. This functional group interconversion results in compounds with significantly different chemical properties, including hydrogen bonding capabilities and altered reactivity.

Reduction of the Ester: The ester can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the methyl ester portion into a primary alcohol, yielding a diol derivative.

Hydrolysis and Re-esterification: The compound can be fully hydrolyzed to butanedioic acid (succinic acid) and pentachlorophenol. The resulting dicarboxylic acid can then be used as a building block, for example, by reacting it with different alcohols using esterification methods (e.g., Fischer esterification) to create symmetrical or unsymmetrical diesters.

These derivatization strategies allow for the systematic modification of the parent compound to explore structure-activity relationships or to synthesize new molecules with desired chemical or biological characteristics.

Theoretical and Computational Studies of Methyl Pentachlorophenyl Butanedioate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl pentachlorophenyl butanedioate at the atomic and molecular levels. These computational methods, primarily Density Functional Theory (DFT), provide deep insights into the molecule's electronic structure and energetics, which govern its stability and reactivity.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing pentachlorophenyl group and the butanedioate chain. DFT calculations can map the electron density distribution across the molecule, identifying regions of high and low electron density. The pentachlorophenyl ring, with its five electronegative chlorine atoms, creates a significant electron-deficient (electrophilic) aromatic system. This influences the adjacent ester functional group, affecting bond polarities and the reactivity of the carbonyl carbon.

Calculations of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO is typically localized on the pentachlorophenyl ring, while the LUMO is often centered on the carbonyl groups of the butanedioate moiety. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Energetics, including the total electronic energy, heat of formation, and strain energy, can be precisely calculated. These values are essential for comparing the relative stability of different conformations or isomers of the molecule. For instance, DFT can be used to determine the most stable geometric arrangement of the atoms, providing optimized bond lengths, bond angles, and dihedral angles.

Table 4.1.1: Calculated Electronic Properties of this compound (Note: The following data is illustrative, based on typical values obtained from DFT calculations for similar chlorinated aromatic esters, as specific experimental or calculated data for this compound is not readily available in the literature.)

PropertyCalculated ValueMethod/Basis Set
Total Electronic Energy-2850.123 HartreeB3LYP/6-311G(d,p)
HOMO Energy-7.54 eVB3LYP/6-311G(d,p)
LUMO Energy-1.21 eVB3LYP/6-311G(d,p)
HOMO-LUMO Gap6.33 eVB3LYP/6-311G(d,p)
Dipole Moment2.85 DebyeB3LYP/6-311G(d,p)

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions. Molecular modeling techniques, particularly conformational analysis, are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

Table 4.2.1: Key Dihedral Angles and Relative Energies of Low-Energy Conformers (Note: This data is hypothetical and serves to illustrate the output of a conformational analysis.)

ConformerDihedral Angle 1 (O=C-O-Caromatic)Dihedral Angle 2 (C-C-C-Cester)Relative Energy (kcal/mol)
A (Global Minimum)178.5°175.2°0.00
B85.3°176.1°2.15
C179.0°65.8°3.42

Prediction of Spectroscopic Signatures and Their Interpretation

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental spectra or to identify the molecule in complex mixtures. The primary spectroscopic techniques for which signatures can be reliably calculated are infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as bond stretching or bending. The calculated frequencies and their corresponding intensities can be plotted to produce a theoretical spectrum that can be compared with experimental data. For this compound, characteristic vibrational modes include the C=O stretching of the ester groups, C-O stretching, C-Cl stretching of the aromatic ring, and various C-H stretching and bending modes.

NMR chemical shifts (¹³C and ¹H) can also be predicted with high accuracy using quantum chemical methods. The chemical shift of a nucleus is sensitive to its local electronic environment. By calculating the magnetic shielding tensors for each atom in the molecule, the corresponding chemical shifts can be determined. These predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the structure of the molecule.

Table 4.3.1: Predicted Vibrational Frequencies and NMR Chemical Shifts (Note: The data presented is illustrative and represents typical computational predictions for the specified functional groups.)

Spectroscopic DataPredicted ValueAssignment
IR Frequencies
ν(C=O)1745 cm⁻¹Ester carbonyl stretch
ν(C-O)1250 cm⁻¹Ester C-O stretch
ν(C-Cl)850 cm⁻¹Aryl C-Cl stretch
¹³C NMR Shifts
δ(C=O)172.5 ppmEster carbonyl carbon
δ(Caromatic-O)148.3 ppmAromatic carbon bonded to oxygen
δ(Caromatic-Cl)128.0 - 135.0 ppmAromatic carbons bonded to chlorine
δ(O-CH₃)52.1 ppmMethyl ester carbon
¹H NMR Shifts
δ(O-CH₃)3.68 ppmMethyl ester protons
δ(-CH₂-CH₂-)2.65 ppmButanedioate methylene (B1212753) protons

Reaction Pathway Prediction and Transition State Analysis

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. For this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of the ester bond.

Reaction pathway prediction involves identifying the minimum energy path for a given reaction. This typically involves locating the transition state (TS), which is the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

For the hydrolysis of the ester linkage to the pentachlorophenyl group, theoretical calculations can compare different possible mechanisms, such as acid-catalyzed and base-catalyzed pathways. ucoz.com By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. The highly electron-withdrawing nature of the pentachlorophenyl ring is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, a hypothesis that can be quantified through transition state analysis.

Table 4.4.1: Calculated Activation Energies for a Postulated Hydrolysis Reaction (Note: This data is illustrative, as specific reaction pathway calculations for this molecule are not available. Values are typical for ester hydrolysis.)

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (ΔE‡) (kcal/mol)
Nucleophilic Attack0.018.518.5
Tetrahedral Intermediate Formation-12.3N/AN/A
Leaving Group Departure-12.325.137.4

Solvent Effects on Molecular Properties and Reactivity Profiles

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For this compound, the choice of solvent can affect its conformational equilibrium. Polar solvents may stabilize more polar conformers, shifting the conformational landscape compared to the gas phase or nonpolar solvents. This, in turn, can influence the molecule's average properties and its availability for reaction.

Solvent also plays a critical role in chemical reactions. For instance, in the hydrolysis reaction, polar protic solvents can stabilize the charged intermediates and transition states through hydrogen bonding, thereby lowering the activation energy and increasing the reaction rate. Computational studies can quantify these effects by calculating reaction pathways in the presence of different solvent models, providing insights into how solvent choice can be used to control reaction outcomes. rsc.org

Table 4.5.1: Calculated HOMO-LUMO Gap and Reaction Barrier in Different Solvents (Note: This table provides illustrative data on how solvent polarity can influence electronic properties and reactivity.)

SolventDielectric Constant (ε)Calculated HOMO-LUMO Gap (eV)Calculated Activation Energy (ΔE‡) (kcal/mol)
Gas Phase16.3325.1
Toluene2.46.2824.5
Acetonitrile37.56.1521.8
Water78.46.1120.7

Structure-Reactivity Relationship Elucidation through Computational Methods

Computational methods are powerful for establishing quantitative structure-reactivity relationships (QSRRs). By systematically modifying the structure of this compound and calculating relevant electronic and structural parameters, a model can be built to predict its reactivity.

For example, one could computationally investigate a series of related esters where the number and position of chlorine atoms on the phenyl ring are varied. By calculating properties such as the partial charge on the carbonyl carbon, the LUMO energy, and the activation energy for hydrolysis for each analogue, correlations can be established. These correlations can reveal how the electronic effects of the substituents quantitatively influence the reactivity of the ester group.

Such studies can confirm that increasing the number of electron-withdrawing chlorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. This provides a detailed, quantitative understanding of the structure-reactivity relationship that goes beyond qualitative electronic arguments. nih.gov

Table 4.6.1: Correlation of Electronic Descriptors with a Hypothetical Reaction Rate Constant (Note: This illustrative table demonstrates how computational descriptors can be correlated with reactivity.)

Substituent on Phenyl RingCalculated Charge on C=O CarbonCalculated LUMO Energy (eV)Predicted Relative Rate Constant (krel)
Monochloro-+0.58-0.951.0
Trichloro-+0.62-1.1015.2
Pentachloro-+0.65-1.2189.5

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of "Methyl pentachlorophenyl butanedioate." The presence of five chlorine atoms results in a highly characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% natural abundance) and ³⁷Cl (24.23% natural abundance). For a molecule containing five chlorine atoms, the relative intensities of the isotopic peaks (M, M+2, M+4, M+6, M+8, M+10) can be predicted based on the binomial distribution of these isotopes. This unique isotopic signature provides a high degree of confidence in the identification of the compound, even in complex matrices. uniovi.esarxiv.org

The fragmentation pathways of this compound under electron ionization (EI) can be predicted based on the fragmentation of similar structures. The molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would allow for the determination of the elemental composition. Key fragmentation patterns would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl groups.

McLafferty rearrangement: If sterically possible, this could lead to the elimination of a neutral molecule.

Loss of the methoxy (B1213986) group (-OCH₃): Resulting in an [M-31]⁺ ion.

Cleavage of the ester bond: Leading to the formation of pentachlorophenoxy radical or cation and a fragment corresponding to the methyl butanedioate portion.

Loss of chlorine atoms: Stepwise loss of chlorine atoms from the pentachlorophenyl ring.

A plausible fragmentation pattern is detailed in the table below.

m/z (nominal) Plausible Fragment Identity Fragmentation Pathway
380[C₁₁H₇Cl₅O₄]⁺Molecular Ion (M⁺)
349[C₁₀H₄Cl₅O₄]⁺Loss of -OCH₃
265[C₆Cl₅O]⁺Cleavage of the ester bond, pentachlorophenoxy cation
237[C₆Cl₄O]⁺Loss of a chlorine atom from the pentachlorophenoxy fragment
117[C₄H₅O₃]⁺Methyl butanedioate acylium ion
85[C₄H₅O₂]⁺Loss of methoxycarbonyl group
59[COOCH₃]⁺Methoxycarbonyl cation

This table represents a predictive fragmentation pattern based on the principles of mass spectrometry.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of "this compound." One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals unequivocally.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The methyl protons of the ester group will appear as a singlet. The methylene (B1212753) protons of the butanedioate backbone will appear as two triplets, assuming coupling between them.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl carbon, the two methylene carbons, the two carbonyl carbons of the butanedioate moiety, and the carbons of the pentachlorophenyl ring. The chemical shifts of the aromatic carbons are significantly influenced by the five chlorine substituents.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, inferred from data for methyl succinate (B1194679) and chlorinated aromatic compounds. liverpool.ac.ukprinceton.edu

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-O-CH₃~ 3.7~ 52
-C(O)-CH₂-~ 2.7~ 29
-CH₂-C(O)-~ 2.8~ 30
C=O (methyl ester)-~ 172
C=O (phenyl ester)-~ 170
C-O (pentachlorophenyl)-~ 145
C-Cl (ortho)-~ 130
C-Cl (meta)-~ 132
C-Cl (para)-~ 134

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound."

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the two ester groups. spectroscopyonline.comopenstax.org The C-O stretching vibrations of the esters will also give rise to strong bands. The aromatic C-Cl stretching vibrations will appear in the lower frequency region of the spectrum. The C-H stretching and bending vibrations of the methyl and methylene groups will also be present.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The pentachlorophenyl ring should exhibit characteristic Raman bands. mdpi.comnih.govresearchgate.net The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be strong in the Raman spectrum.

The table below lists the expected characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C=O (ester)Stretching1730 - 1750IR
C-O (ester)Stretching1100 - 1300IR
C-H (aliphatic)Stretching2850 - 3000IR, Raman
C-ClStretching600 - 800IR, Raman
Aromatic C=CStretching1400 - 1600IR, Raman

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

A full single-crystal X-ray diffraction analysis would yield a complete set of crystallographic data, including:

Crystallographic Parameter Information Provided
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements of the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the repeating unit of the crystal.
Atomic CoordinatesThe precise position of each atom within the unit cell.

Specific crystallographic data for this compound is not publicly available at this time.

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS/MS) for Purity Assessment and Trace Analysis

Coupled chromatographic and spectroscopic techniques are essential for the separation, identification, and quantification of "this compound," especially for purity assessment and trace analysis in environmental or biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. chromatographyonline.comcromlab-instruments.esjournalwes.com "this compound" is amenable to GC analysis. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern. This technique is widely used for the analysis of chlorinated pesticides. shimadzu.comepa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile compounds or for samples in complex matrices, LC-MS/MS is often the method of choice. edpsciences.orgnih.govusgs.gov This technique offers high sensitivity and selectivity. The liquid chromatograph separates the components of the sample, and the tandem mass spectrometer provides confident identification and quantification through precursor ion selection and fragmentation analysis (multiple reaction monitoring, MRM). This is particularly useful for trace analysis of pesticides in various samples. thermoscientific.commdpi.com

Advanced Separation Science for Enantiomeric or Diastereomeric Resolution

"this compound" possesses a chiral center at the carbon atom of the butanedioate backbone that is attached to the pentachlorophenoxy group. Therefore, it can exist as a pair of enantiomers. The biological activity of these enantiomers may differ, making their separation and characterization important.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric resolution can be achieved using chiral HPLC. csfarmacie.czchiralpedia.comnih.gov This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Alternatively, a chiral mobile phase additive (CMPA) can be used with a standard achiral column to form transient diastereomeric complexes that can be separated. nih.govspringernature.com

If the butanedioate moiety were to be substituted with another chiral group, diastereomers would be formed. These can typically be separated using standard, non-chiral chromatography techniques due to their different physical properties.

Strategic Applications in Advanced Organic Synthesis

Role as a Key Building Block in Multi-Step Organic Syntheses

Methyl pentachlorophenyl butanedioate serves as a valuable starting material in multi-step synthetic sequences. Its structure, which features a pentachlorophenyl ring, a methyl ester, and a butanedioate backbone, offers multiple reactive sites for chemical modification. The synthesis of this compound is typically achieved through the esterification of pentachlorophenol (B1679276) and butanedioic acid. smolecule.com Organic chemists can leverage the distinct functionalities of this molecule to construct more elaborate chemical architectures. The chlorinated aromatic ring provides a stable scaffold that can be further functionalized, while the ester groups offer handles for various coupling reactions.

Utilization as an Intermediate for Novel Functionalized Molecules

As a chemical intermediate, this compound provides a platform for the generation of novel functionalized molecules. The ester linkages within the butanedioate portion of the molecule can undergo hydrolysis, releasing pentachlorophenol and butanedioic acid. smolecule.com This reactivity allows for the selective introduction of new functional groups at these positions. For instance, the hydrolysis of the methyl ester can be followed by the formation of an amide bond, leading to a new class of derivatives. The pentachlorophenyl group can also be modified through nucleophilic aromatic substitution reactions, although the high degree of chlorination makes this challenging.

Exploration as a Reagent in Specific Chemical Transformations

The unique chemical properties of this compound lend themselves to its use as a reagent in specific transformations. The electron-withdrawing nature of the pentachlorophenyl ring influences the reactivity of the adjacent ester carbonyl group, making it more susceptible to nucleophilic attack. This characteristic can be exploited in acylation reactions, where the pentachlorophenoxy group can act as a leaving group. While detailed studies on its specific applications as a reagent are limited, its structural features suggest potential utility in facilitating certain chemical conversions.

Development of Structure-Activity Relationship Studies through Systematic Derivatization

Systematic derivatization of this compound is a key strategy in conducting structure-activity relationship (SAR) studies. By methodically altering different parts of the molecule, researchers can investigate how these changes affect its biological or chemical properties. For example, modifying the substituents on the pentachlorophenyl ring or altering the length of the butanedioate chain can provide insights into the structural requirements for a particular activity. Although specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that such studies would be a logical step in exploring its potential applications, for instance, as a pesticide. smolecule.com

Design of High-Throughput Synthesis Strategies Involving the Compound

The integration of this compound into high-throughput synthesis (HTS) workflows could accelerate the discovery of new molecules with desired properties. HTS methodologies allow for the rapid synthesis and screening of large libraries of compounds. The structure of this compound is amenable to combinatorial approaches, where a variety of building blocks can be systematically combined to generate a diverse set of derivatives. While specific HTS strategies involving this compound are not widely reported, its potential as a scaffold for creating chemical libraries for screening purposes is recognized within the field of synthetic chemistry.

Environmental Transformation Pathways and Mechanisms Academic Chemical Perspective

Abiotic Degradation Processes in Environmental Matrices (Hydrolysis, Photolysis)

Abiotic degradation, occurring without the intervention of living organisms, represents a significant pathway for the initial breakdown of Methyl pentachlorophenyl butanedioate in the environment. The primary mechanisms are hydrolysis of the ester bond and photolysis of the chlorinated aromatic ring.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction with water that would cleave the molecule into pentachlorophenol (B1679276) (PCP) and methyl butanedioate. This reaction can be catalyzed by acids or bases. The rate of hydrolysis is influenced by pH and temperature. Studies on structurally similar compounds, such as p-chlorophenyl hydrogen succinate (B1194679), indicate that the hydrolysis rate follows first-order kinetics and is pH-dependent, with the rate decreasing as the pH decreases to a minimum around pH 2, and then increasing at higher pH values rsc.org. In typical environmental pH ranges (5-9), hydrolysis is expected to be a relevant degradation pathway. The resulting products, pentachlorophenol and methyl butanedioate, would then undergo their own distinct environmental fate processes.

Photolysis: The pentachlorophenyl moiety of the molecule is expected to undergo photolysis, or degradation by sunlight. Pentachlorophenol (PCP) is known to photodegrade in aqueous environments, especially at higher pHs where it exists in its dissociated form epa.gov. The photolysis of PCP can lead to the formation of various degradation products, including tetrachlorohydroquinone (B164984) and other lower chlorinated phenols acs.org. The rate of photolysis is dependent on factors such as light intensity, the presence of photosensitizers in the water, and water depth. The photolytic half-life of PCP in water has been reported to be as short as 0.86 hours under certain conditions epa.gov. It is anticipated that this compound would exhibit similar photochemical reactivity, leading to the breakdown of the aromatic ring system.

Table 1: Factors Influencing Abiotic Degradation of this compound
Degradation ProcessInfluencing FactorExpected Impact on Degradation Rate
HydrolysispHIncreased rates at pH values above and below a minimum around pH 2
TemperatureIncreased rate with higher temperatures
PhotolysisLight IntensityIncreased rate with higher light intensity
pHIncreased rate at higher pHs for the pentachlorophenol moiety
Presence of PhotosensitizersCan enhance degradation rates

Biotransformation Pathways by Microorganisms: Mechanistic Insights

Microbial degradation is a crucial process in the ultimate breakdown of organic compounds in the environment. For this compound, biotransformation would likely proceed through two main enzymatic pathways: cleavage of the ester linkage and degradation of the pentachlorophenyl ring.

The initial step in the microbial degradation is expected to be the enzymatic hydrolysis of the ester bond by microbial esterases, releasing pentachlorophenol (PCP) and methyl butanedioate. Succinate esters are known to be hydrolyzed by a variety of microorganisms researchgate.netnih.gov. The released methyl butanedioate would then likely enter central metabolic pathways and be readily mineralized to carbon dioxide and water.

The biodegradation of the resulting pentachlorophenol is well-documented and can occur under both aerobic and anaerobic conditions.

Aerobic Degradation of PCP: Under aerobic conditions, bacteria such as Sphingomonas spp. can hydroxylate PCP to tetrachlorohydroquinone, which is then reductively dehalogenated. Subsequent ring cleavage leads to the formation of smaller organic acids that can be utilized in microbial metabolism epa.gov.

Anaerobic Degradation of PCP: In anaerobic environments, the primary degradation pathway for PCP is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring by anaerobic bacteria. This process generates a series of less chlorinated phenols, eventually leading to phenol, which can be further degraded to methane (B114726) and carbon dioxide epa.gov.

Sorption and Desorption Dynamics in Environmental Compartments

Sorption, the process by which a chemical binds to solid particles such as soil and sediment, significantly influences its mobility, bioavailability, and degradation rate. The sorption and desorption behavior of this compound will be largely dictated by the properties of its pentachlorophenyl group.

Pentachlorophenol is known to sorb to soil and sediment, with the extent of sorption being highly dependent on the organic carbon content of the solid phase and the pH of the surrounding water epa.gov. As a weak acid, the speciation of PCP is pH-dependent. At pH values below its pKa of approximately 4.7, it exists predominantly in its neutral, more hydrophobic form, which exhibits stronger sorption to organic matter. At higher pH values, it is in its anionic (pentachlorophenate) form, which is more water-soluble and less strongly sorbed epa.gov.

Given its larger molecular size and likely higher hydrophobicity compared to PCP, this compound is expected to have a significant affinity for soil organic matter and sediments. This sorption would reduce its concentration in the aqueous phase, thereby limiting its mobility but also potentially reducing its availability for microbial degradation and photolysis. Desorption, the release of the sorbed chemical back into the water phase, can be a slow process, leading to the long-term persistence of the compound in soil and sediment.

Table 2: Predicted Sorption Behavior of this compound based on Pentachlorophenol Data
Environmental CompartmentDominant SorbentExpected Sorption AffinityFactors Increasing Sorption
SoilOrganic MatterHighHigh organic carbon content, lower pH
SedimentOrganic CarbonHighHigh organic carbon content, lower pH

Volatilization and Atmospheric Transport Mechanisms

Volatilization is the process by which a chemical transforms from a liquid or solid state to a gaseous state and enters the atmosphere. The potential for volatilization is determined by a compound's vapor pressure, water solubility, and its interaction with environmental surfaces.

While specific data for this compound is unavailable, the properties of its constituent parts can provide an estimation. Pentachlorophenol has a relatively low vapor pressure, and its volatilization from water and soil surfaces is generally not considered a major transport pathway, especially at neutral to alkaline pH where it exists in its less volatile anionic form epa.gov. However, volatilization can be more significant from treated surfaces, such as wood.

Given the higher molecular weight of this compound compared to PCP, its vapor pressure is expected to be even lower. Therefore, direct volatilization from soil and water is likely to be a minor dissipation pathway rivm.nl. However, if applied as a spray, some atmospheric transport via spray drift could occur. Once in the atmosphere, the compound could be subject to long-range transport and subsequent deposition in other areas.

Chemical Speciation and Bioavailability Mechanisms

Chemical speciation, the distribution of a chemical among its various forms in the environment, is a key determinant of its bioavailability, which is the fraction of the chemical that is available for uptake by organisms.

The primary speciation consideration for this compound in the environment is its partitioning between the dissolved phase, the sorbed phase, and potentially a vapor phase. As discussed, its high hydrophobicity suggests a strong tendency to sorb to organic matter in soil and sediment. This sorption significantly reduces its concentration in the water column, thereby lowering its bioavailability to aquatic organisms nih.gov.

Following hydrolysis, the resulting pentachlorophenol's speciation is highly pH-dependent. In its anionic form at higher pH, it is more water-soluble and potentially more bioavailable to some organisms, while its neutral form at lower pH is more likely to be sorbed and less available in the water column, but may more readily partition into biological membranes epa.gov. The bioavailability of PCP in soil is also influenced by the aging process, where over time, the chemical can become more strongly bound to soil particles, further reducing its availability for uptake and degradation nih.gov.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying methyl pentachlorophenyl butanedioate in environmental samples?

  • Methodology : Gas chromatography coupled with mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to the compound’s chlorinated aromatic structure and polar functional groups. Recovery rates for similar chlorinated compounds (e.g., pentachlorophenyl methyl ether) range from 80–117% depending on sample matrix and extraction protocols . Matrix-matched calibration and internal standards (e.g., isotopically labeled analogs) are critical to mitigate matrix effects.

Q. What are the primary metabolic pathways of this compound in mammalian systems?

  • Methodology : In vivo studies in rats and sheep for structurally related compounds (e.g., quintozene) show reductive dechlorination, hydrolysis of ester groups, and conjugation with glutathione as key metabolic pathways. Metabolites such as pentachloroaniline and methylthiopentachlorobenzene are common endpoints, detectable via high-resolution mass spectrometry (HRMS) .

Q. How can researchers distinguish this compound from its structural analogs (e.g., pentachlorophenyl methyl sulfide)?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to resolve differences in functional groups (e.g., ester vs. sulfide). For example, the butanedioate moiety will exhibit distinct carbonyl (C=O) peaks at ~170 ppm in 13C^{13}\text{C} NMR, whereas sulfides lack this signature. Chromatographic retention times and fragmentation patterns in MS/MS further aid differentiation .

Advanced Research Questions

Q. How should experimental designs address contradictory toxicity data for this compound across species?

  • Methodology :

Dose-Response Analysis : Conduct parallel studies in rodents (e.g., Sprague-Dawley rats) and alternative models (e.g., zebrafish embryos) to assess interspecies variability.

Endpoint Harmonization : Align endpoints (e.g., oxidative stress markers, histopathology) with standardized criteria (Table C-1 in ATSDR reports) to ensure comparability .

Confounding Factors : Control for diet, metabolic enzyme activity (e.g., cytochrome P450), and environmental stressors that may modulate toxicity.

Q. What strategies optimize recovery rates for this compound in complex matrices (e.g., soil, plant tissue)?

  • Methodology :

  • Extraction : Use accelerated solvent extraction (ASE) with acetonitrile:water (80:20) at 100°C for chlorinated aromatics.
  • Cleanup : Pass extracts through Florisil or C18 SPE cartridges to remove lipids and pigments.
  • Validation : Spike-and-recovery experiments with n ≥ 15 replicates are essential to establish precision, as recovery rates for similar compounds (e.g., pentachlorophenyl methyl sulfide) vary widely (49–112%) depending on cleanup efficiency .

Q. How can researchers elucidate the environmental fate of this compound in agricultural systems?

  • Methodology :

Field Studies : Apply stable isotope-labeled compound (13C^{13}\text{C}-labeled) to track degradation products in soil and water.

Microcosm Experiments : Incubate soil samples under aerobic/anaerobic conditions to identify dominant degradation pathways (e.g., microbial vs. photolytic).

Metabolite Profiling : Use HRMS to detect sulfoxides, sulfones, and dechlorinated derivatives, as observed in plant metabolism studies of quintozene .

Q. What statistical approaches resolve discrepancies in dose-dependent toxicity thresholds for this compound?

  • Methodology :

  • Bayesian Hierarchical Modeling : Integrate data from multiple studies to account for variability in exposure routes (oral, dermal) and species sensitivity.
  • Benchmark Dose (BMD) Analysis : Preferred over NOAEL/LOAEL for deriving toxicity thresholds, as it uses full dose-response curves and reduces study-specific biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.